6-Chloro-2,8-dimethyl-7H-purine;hydrochloride
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Description
“6-Chloro-2,8-dimethyl-7H-purine;hydrochloride” is a chemical compound with the formula C7H7ClN4. It is a derivative of purine, which is a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a purine ring, which is a heterocyclic aromatic organic compound. It contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 182.61 and a chemical formula of C7H7ClN4 .Scientific Research Applications
Purine Derivatives in Clinical Applications
Purine derivatives, which include the 6-Chloro-2,8-dimethyl-7H-purine;hydrochloride, are known for their significant biological activities. Lorente-Macías et al. (2018) highlighted that purine analogs are utilized in treating acute leukemias, and certain derivatives act as effective antiviral or antitumor agents. The purine nucleus is a critical pharmacophoric group, capable of interfering in enzyme synthesis and function, and is used extensively in developing protein kinase inhibitors. This study also presented new routes for producing purine libraries, showing the compound's relevance in medical research and pharmaceutical applications (Lorente-Macías et al., 2018).
Chemical Synthesis and Structural Analysis
Ibrahim et al. (2011) researched the chemical synthesis involving this compound. They explored the lithiation of 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine with LiTMP, leading to the creation of various 2-alkynylated compounds or 2,8-dialkynylated purines. This indicates the compound's potential as an intermediate in organic synthesis (Ibrahim et al., 2011).
Properties
IUPAC Name |
6-chloro-2,8-dimethyl-7H-purine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4.ClH/c1-3-9-5-6(8)10-4(2)12-7(5)11-3;/h1-2H3,(H,9,10,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWSWTINCAQHIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=NC(=N2)C)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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